![molecular formula C15H9F4N3O2S B2844703 N-(4-氟-3-(三氟甲基)苯基)-2-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-羧酰胺 CAS No. 896341-25-6](/img/structure/B2844703.png)

N-(4-氟-3-(三氟甲基)苯基)-2-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

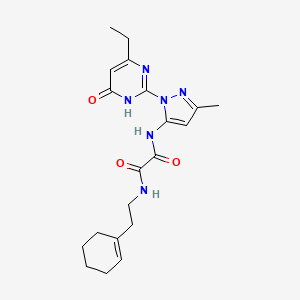

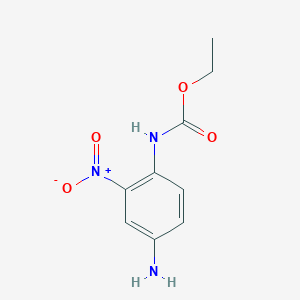

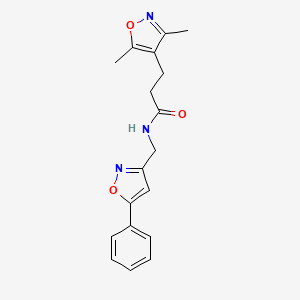

The compound contains several functional groups including a fluorophenyl group, a thiazolopyrimidine core, and a carboxamide group. These groups are common in many pharmaceutical compounds and could contribute to various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolopyrimidine core, the introduction of the fluorophenyl group, and the attachment of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolopyrimidine ring system, a fluorophenyl group, and a carboxamide group. The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the carboxamide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The fluorophenyl group could undergo various substitution reactions, depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and carboxamide groups could increase the compound’s polarity, potentially affecting its solubility in various solvents. The thiazolopyrimidine core could contribute to the compound’s stability and reactivity .科学研究应用

转录因子抑制

对相关化合物结构修饰的研究显示了在抑制转录因子(如NF-kappaB和AP-1)中的潜在应用,这对于细胞对炎症和压力的反应至关重要。这些化合物已经过评估,以了解其基于细胞的活性、潜在的口服生物利用度和胃肠道渗透性,突出了它们在开发针对转录因子介导疾病的疗法中的相关性 (Palanki 等人,2000)。

酶抑制

具有相似结构的化合物已显示出对疾病过程中至关重要的酶的显着抑制作用,例如线粒体二氢乳清酸脱氢酶,这对于嘧啶核苷酸合成至关重要。鉴于嘧啶核苷酸在免疫细胞功能中的作用,抑制这种酶对开发免疫抑制剂具有影响 (Knecht & Löffler,1998)。

抗癌活性

具有相似框架的化合物的合成和晶体结构分析显示了对癌细胞系增殖的有效抑制作用,表明在癌症治疗中的潜在应用。这些发现表明,N-(4-氟-3-(三氟甲基)苯基)-2-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺的结构框架可用于设计新型抗癌剂 (Liu 等人,2016)。

抗炎和镇痛活性

噻唑并[3,2-a]嘧啶的衍生物已被探索其抗炎和镇痛特性。该化学类别中的化合物已在炎症和疼痛模型中显示出显着的活性,有可能进一步开发为治疗剂,以减轻疼痛和炎症,且副作用较低 (Alam 等人,2010)。

合成方法

用于合成噻唑并[3,2-a]嘧啶和相关化合物的合成方法的进步是显着的。这些方法促进了具有潜在药理活性的各种衍生物的开发,突出了这种化学支架在药物发现和开发中的多功能性 (Haiza 等人,2000)。

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action, efficacy, and safety .

作用机制

Target of Action

The primary targets of this compound are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a crucial role in necroptosis, a form of programmed cell death . Necroptosis is involved in various diseases, including inflammatory, infectious, and degenerative diseases .

Mode of Action

The compound acts as a potent inhibitor of necroptosis by targeting both RIPK1 and RIPK3 . It blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells . This inhibition prevents the downstream signaling that leads to necroptosis .

Biochemical Pathways

The compound affects the necroptosis pathway. By inhibiting RIPK1 and RIPK3, it prevents the formation of the necrosome, a complex that is essential for the execution of necroptosis . The disruption of this pathway leads to the prevention of cell death .

Pharmacokinetics

The compound has shown favorable and drug-like pharmacokinetic properties. It has an oral bioavailability of 25.2% in rats . This suggests that the compound is well-absorbed and can reach its target sites effectively.

Result of Action

The inhibition of RIPK1 and RIPK3 by the compound leads to the prevention of necroptosis . This results in the survival of cells that would otherwise undergo programmed cell death . In a tumor necrosis factor-induced systemic inflammatory response syndrome model, the compound significantly protected mice from hypothermia and death at a dose of 5 mg/kg .

属性

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4N3O2S/c1-7-6-22-13(24)9(5-20-14(22)25-7)12(23)21-8-2-3-11(16)10(4-8)15(17,18)19/h2-6H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXKTSYDVRXGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylsulfamoyl)phenyl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2844626.png)

![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2844627.png)

![6,8-dibromo-3-[(4-isopropylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2844628.png)

![N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/no-structure.png)

![4-Methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2844632.png)

![methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2844633.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2844634.png)

![N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2844639.png)